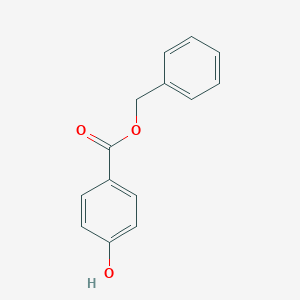
Benzyl 4-hydroxybenzoate
Overview
Description
Alytesin is a bombesin-like peptide found in the skin extracts of the European frog Alytes obstetricans. It is known for its diverse biological activities, including reducing gastric acid secretion, inducing hypertension, and causing short-term anorexigenic effects in neonatal chicks .
Mechanism of Action
Target of Action
Benzyl 4-hydroxybenzoate, also known as Benzyl Paraben, is an ester of para-hydroxy benzoic acid . It is primarily used as a preservative in various cosmetics and personal care products . It is also known to be an endocrine-disrupting chemical (EDC) .
Mode of Action
It is known to act as an edc, which means it can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, in Pseudarthrobacter phenanthrenivorans Sphe3, 4-hydroxybenzoate is hydroxylated to form protocatechuate, which subsequently is either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .
Pharmacokinetics
It is soluble in ethanol , which suggests that it may be well-absorbed in the body. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
As an EDC, it can potentially disrupt normal hormonal function and lead to various health effects
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy as a preservative can be affected by factors such as pH, temperature, and the presence of other ingredients in a formulation .
Preparation Methods
Alytesin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and activators like 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Alytesin undergoes various chemical reactions, including:
Oxidation: Alytesin can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Substitution: Specific amino acids in Alytesin can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).
Scientific Research Applications
Alytesin has several scientific research applications:
Chemistry: Alytesin is used to study peptide synthesis and structure-activity relationships.
Biology: It is used to investigate the role of bombesin-like peptides in various biological processes, including gastric acid secretion and appetite regulation.
Medicine: Alytesin is studied for its potential therapeutic applications in treating conditions like hypertension and gastrointestinal disorders.
Comparison with Similar Compounds
Alytesin is similar to other bombesin-like peptides, such as bombesin and gastrin-releasing peptide. Alytesin is unique in its specific amino acid sequence and its distinct biological activities. Similar compounds include:
Bombesin: Found in the skin of the European frog Bombina, it has similar effects on gastric acid secretion and smooth muscle contraction.
Gastrin-releasing peptide: Found in mammals, it regulates gastrointestinal hormone release and motility.
Properties
IUPAC Name |
benzyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDKDIOPSPTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022526 | |
| Record name | Benzyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-18-8 | |
| Record name | Benzyl 4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylparaben | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14176 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyl 4-hydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLPARABEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzyl 4-hydroxybenzoate can be synthesized using various methods. One approach involves reacting 4-hydroxybenzoic acid with benzyl chloride in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide []. This reaction can be carried out in water, offering an environmentally friendly alternative to traditional organic solvents. Another method utilizes triethylamine as a catalyst and water as the solvent, achieving high yield and purity []. Microwave irradiation combined with a phase transfer catalyst has also been employed, significantly reducing reaction times while maintaining high yields [].
ANone: this compound has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. While the provided abstracts don't specify spectroscopic data, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
A: Research suggests that this compound exhibits estrogenic activity []. Although the specific structural features responsible for this activity are not explicitly detailed in the provided abstracts, it's known that phenolic compounds like this compound can interact with estrogen receptors [, ]. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism of action.
A: While the provided abstracts don't directly compare this compound with alternatives, other compounds like etocrylene and octocrylene, both ultraviolet absorbers, have also shown estrogenic activity in vitro []. Depending on the specific application, these compounds may be considered as potential alternatives.
A: this compound has been employed as an internal standard in analytical methods for determining the concentration of other compounds. For example, in a study analyzing imidazole and triazole antifungal drugs in biological samples using MicroExtraction by packed sorbent (MEPS) coupled with high-performance liquid chromatography with diode-array detection (HPLC-DAD), this compound served as the internal standard, ensuring accurate and reliable quantification of the target analytes [].
ANone: While the provided abstracts don't delve into the environmental fate and effects of this compound, understanding its potential for biodegradation and ecotoxicological impact is crucial. Research on degradation pathways and toxicity to aquatic organisms would be beneficial in assessing its environmental risks and guiding responsible use and disposal practices.
A: this compound has demonstrated potential in material science. Research has explored its use in synthesizing liquid crystalline compounds with applications in displays and other optical technologies []. Furthermore, its presence in thermochromic composites suggests potential applications in temperature-sensitive materials [].
A: Various analytical methods are used to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with detectors like diode-array detection (DAD) [, ]. Other techniques, including gas chromatography (GC) and mass spectrometry (MS), may also be utilized depending on the specific application and desired information.
A: this compound plays a key role in modifying the trihydroxamate ligand, trisuccin, for radiolabeling monoclonal antibodies with rhenium-188 []. This modification, creating a "trisester" derivative, was found to improve radiolabeling yields and immunoreactivity, highlighting its potential in developing targeted radiopharmaceuticals [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
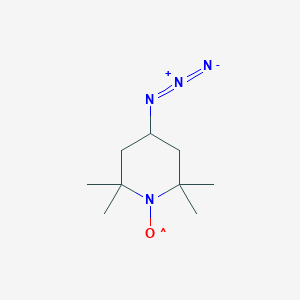
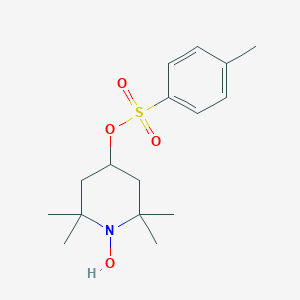

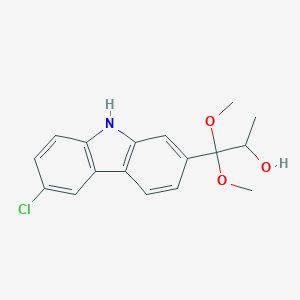

![(2Z)-2-[(3R,4S,8S,9R,10S,13R,14R,16S)-3-hydroxy-4,10,14-trimethyl-11-oxo-16-propanoyloxy-2,3,4,5,6,7,8,9,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid](/img/structure/B29951.png)
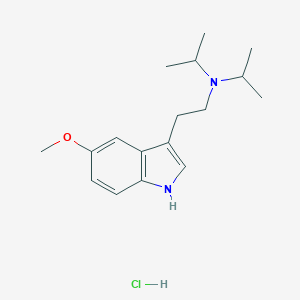
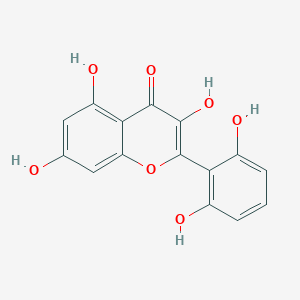
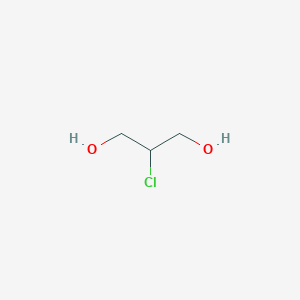
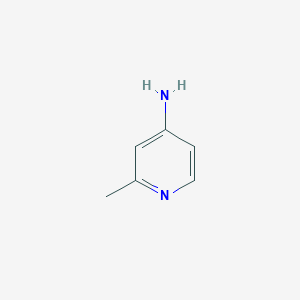
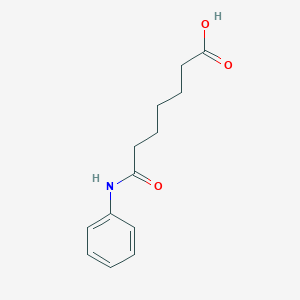
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carbaldehyde](/img/structure/B29979.png)
![Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B29980.png)
